N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Description
N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a thioacetamide linker bridging a 4-fluorophenyl group and a 2-phenyl-substituted pyrazolo[1,5-a]pyrazine core.
The pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system, is known for its planar structure and ability to engage in π-π stacking interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c21-15-6-8-16(9-7-15)23-19(26)13-27-20-18-12-17(14-4-2-1-3-5-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYMAINFBOTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated pyrazolo[1,5-a]pyrazine.
Thioacetamide Formation: The thioacetamide linkage is formed by reacting the pyrazolo[1,5-a]pyrazine derivative with a thioacetic acid derivative under suitable conditions.
Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazolo[1,5-a]pyrazine ring, potentially leading to amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of N-(4-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide and key analogues:
Structural and Functional Group Variations
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents enhance metabolic stability and target binding through hydrophobic and electrostatic interactions. For example, the 4-fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to non-halogenated analogues .
- Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅): Methoxy and ethoxy groups increase solubility and reduce aggregation, as seen in N-(3-chloro-4-methoxyphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide .
- Bulkier Substituents (e.g., naphthalenyl): Larger aromatic groups like naphthalenyl may enhance interactions with hydrophobic protein pockets but reduce bioavailability due to increased molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
